![molecular formula C12H13N3OS2 B2496951 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)propanamide CAS No. 394233-39-7](/img/structure/B2496951.png)
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)propanamide
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Description
Synthesis Analysis
The synthesis of thiadiazole derivatives, including compounds structurally related to N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)propanamide, often involves cyclization reactions catalyzed by metal ions. Dani et al. (2013) reported the Mn(II)-catalyzed synthesis of similar compounds through cyclization of substituted thiosemicarbazide/thiohydrazide into thiadiazole in the presence of manganese(II) nitrate, highlighting the importance of metal catalysis in such syntheses (Dani et al., 2013).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by intramolecular and intermolecular hydrogen bonding, as well as crystallization in specific space groups. Dani et al. (2013) utilized single crystal X-ray data and DFT studies to analyze the molecular structure, revealing stable geometries and electronic transitions indicative of π⋯π interactions (Dani et al., 2013).
Chemical Reactions and Properties
Thiadiazole compounds engage in various chemical reactions, including acetylation and chloroacetylation, to yield diverse derivatives. Joshi et al. (1986) described the formation of thiadiazolylaryl methanone through reactions with potassium thiocyanate, demonstrating the compounds' reactivity and potential for chemical modification (Joshi et al., 1986).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystallization behavior, of thiadiazole derivatives are crucial for their characterization and application. The specific physical properties of this compound would depend on its molecular structure and substituents.
Chemical Properties Analysis
Thiadiazole derivatives exhibit a range of chemical properties, including stability and reactivity towards various chemical reagents. The electronic properties, such as HOMO and LUMO energies, play a significant role in their chemical behavior and interactions. Dani et al. (2013) highlighted the stability of similar compounds through DFT studies, which can be extrapolated to understand the chemical properties of this compound (Dani et al., 2013).
Scientific Research Applications
Synthesis and Biological Activities of Thiadiazole Derivatives
Recent investigations have highlighted the synthesis of various thiadiazole derivatives, including N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)propanamide, demonstrating a broad spectrum of biological activities. These activities span antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, antifilarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive, and multidrug resistance reversal properties. The efficacy of these compounds is attributed to their interactions with biological systems through pharmacophoric substituents, multicyclic ring systems, and their lipophilic nature, which facilitates penetration through biological membranes (K. Pluta, Beata Morak-Młodawska, M. Jeleń, 2011).
Antimicrobial and Antifungal Applications
A comprehensive review of 2-(thio)ureabenzothiazoles (TBT and UBT) underscores their significance in medicinal chemistry, elucidating their broad spectrum of biological activities, including antimicrobial and antifungal properties. These compounds, such as Frentizole, Bentaluron, and Bethabenthiazuron, have found applications as therapeutic agents and commercial fungicides, highlighting the importance of thiadiazole derivatives in addressing various health and environmental challenges (M. Rosales-Hernández et al., 2022).
Pharmaceutical Significance and Synthesis Methods
The literature review on the synthesis and biological significances of 1,3,4-thiadiazolines and related compounds reveals a focus on their pharmaceutical applications against different microbial strains. The variety of synthetic methods developed for these heterocyclic compounds underscores their potential in creating new drugs with significant biological activities (M. Yusuf, P. Jain, 2014).
properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS2/c1-8(17-10-6-4-3-5-7-10)11(16)13-12-15-14-9(2)18-12/h3-8H,1-2H3,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFDCUJBGXVMDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C(C)SC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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